molecular formula C11H11BrN2O B2854711 N-[4-Bromo-2-(prop-2-ynylamino)phenyl]acetamide CAS No. 1444696-79-0

N-[4-Bromo-2-(prop-2-ynylamino)phenyl]acetamide

Cat. No.: B2854711
CAS No.: 1444696-79-0
M. Wt: 267.126
InChI Key: SSYSZAQOJAAHOY-UHFFFAOYSA-N
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Description

N-[4-Bromo-2-(prop-2-ynylamino)phenyl]acetamide is a synthetic brominated acetamide derivative designed for research and development applications. As part of the N-substituted acetamide chemical family, which is recognized for a wide spectrum of biological activities, this compound serves as a valuable building block in medicinal chemistry and drug discovery efforts . The molecular structure incorporates both a bromo substituent and a prop-2-ynylamino (propargylamine) group on the phenyl ring. The bromo substituent is a common feature in compounds investigated for antimicrobial applications, as evidenced by studies on similar structures like N-(4-bromophenyl) chloroacetamide and N-(3-bromophenyl) chloroacetamide, which demonstrated significant efficacy against Gram-positive bacteria including Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) . The presence of the prop-2-ynylamino group introduces an alkyne functionality, making this compound a particularly versatile intermediate for further synthetic modification via metal-catalyzed click chemistry, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). In research settings, this compound is primarily utilized as a chemical precursor for the synthesis of more complex molecules. Its structure aligns with Lipinski's Rule of Five and related guidelines, suggesting favorable physicochemical properties for drug-likeness, including characteristics for oral bioavailability . The specific positioning of the bromo and prop-2-ynylamino substituents on the phenyl ring is a critical factor influencing its overall lipophilicity, a key parameter that affects the molecule's ability to cross cell membranes . Researchers employ this chemical in quantitative structure-activity relationship (QSAR) studies to explore the correlation between structural variations and biological activity . The compound should be stored in a cool, dry place, typically at 2-8°C, and handled in accordance with good laboratory practices. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[4-bromo-2-(prop-2-ynylamino)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2O/c1-3-6-13-11-7-9(12)4-5-10(11)14-8(2)15/h1,4-5,7,13H,6H2,2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSYSZAQOJAAHOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)Br)NCC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-Bromo-2-(prop-2-ynylamino)phenyl]acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromo-2-nitroaniline and propargylamine.

    Reduction: The nitro group of 4-bromo-2-nitroaniline is reduced to an amine group using a reducing agent such as iron powder in the presence of hydrochloric acid.

    Acetylation: The resulting 4-bromo-2-aminophenyl is then acetylated using acetic anhydride to form N-[4-bromo-2-aminophenyl]acetamide.

    Alkylation: Finally, the acetylated compound is reacted with propargylamine under basic conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as recrystallization and chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-[4-Bromo-2-(prop-2-ynylamino)phenyl]acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the prop-2-ynylamino group.

    Coupling Reactions: The alkyne group can participate in coupling reactions such as Sonogashira coupling.

Common Reagents and Conditions

    Substitution: Nucleophiles such as thiols or amines in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Coupling: Palladium catalysts and copper co-catalysts in the presence of a base.

Major Products

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of oxidized derivatives such as aldehydes or carboxylic acids.

    Reduction: Formation of reduced derivatives such as alkanes or alcohols.

    Coupling: Formation of coupled products with extended conjugation.

Scientific Research Applications

N-[4-Bromo-2-(prop-2-ynylamino)phenyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-Bromo-2-(prop-2-ynylamino)phenyl]acetamide involves its interaction with specific molecular targets. The prop-2-ynylamino group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The bromine atom may also participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) Key Features
N-[4-Bromo-2-(prop-2-ynylamino)phenyl]acetamide C₁₁H₁₀BrN₂O 281.12 -Br (4), -NH-C≡C-CH₃ (2) Terminal alkyne for click chemistry; compact structure
N-(2-Bromo-4-isopropylphenyl)acetamide C₁₁H₁₄BrNO 264.14 -Br (2), -isopropyl (4) Bulky isopropyl group; potential lipophilicity
N-(2-Bromo-4-methylphenyl)acetamide C₉H₁₀BrNO 228.09 -Br (2), -CH₃ (4) Simple methyl substituent; lower molecular weight
2-Bromo-N-[4-bromo-2-(pyridin-2-ylcarbonyl)phenyl]acetamide C₁₄H₉Br₂N₂O₂ 428.05 -Br (4 and side chain), pyridine carbonyl (2) Dual bromine atoms; pyridine enhances coordination ability
N-(4-Bromo-2-(2-chlorobenzoyl)phenyl)-2-chloroacetamide C₁₅H₁₀BrCl₂NO₂ 403.06 -Br (4), -Cl (side chain), benzoyl (2) Chlorine and benzoyl groups; increased steric hindrance

Key Observations :

  • Substituent Effects : The prop-2-ynyl group in the target compound offers a linear, electron-deficient alkyne, contrasting with bulkier groups like isopropyl or aromatic moieties (e.g., benzoyl ).
  • Molecular Weight : The target compound has intermediate molecular weight, balancing solubility and bioavailability compared to heavier analogs .

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing N-[4-Bromo-2-(prop-2-ynylamino)phenyl]acetamide, and how can reaction conditions be optimized?

  • Methodology :

  • Step 1 : Begin with bromination of the phenyl ring using bromine or N-bromosuccinimide (NBS) under controlled conditions (e.g., 0–25°C in dichloromethane) to introduce the bromo group at the para position .
  • Step 2 : Introduce the prop-2-ynylamino group via nucleophilic substitution or Buchwald-Hartwig amination, requiring palladium catalysts (e.g., Pd(OAc)₂) and ligands (Xantphos) in a polar aprotic solvent (DMF or THF) at 80–100°C .
  • Step 3 : Acetylate the amine using acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine) at room temperature .
  • Optimization : Use Design of Experiments (DoE) to vary solvent polarity (e.g., DMF vs. THF), temperature (60–120°C), and catalyst loading (1–5 mol%) to maximize yield and minimize byproducts like over-brominated intermediates .

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

  • Methodology :

  • NMR : Use 1H^1H NMR to verify prop-2-ynyl protons (δ 1.8–2.2 ppm for acetylenic CH and δ 3.5–4.0 ppm for NH) and bromine-induced deshielding in aromatic protons .
  • IR : Confirm acetyl C=O stretch (~1680 cm1^{-1}) and NH bending (~1540 cm1^{-1}) .
  • Mass Spectrometry : High-resolution MS (HRMS) to validate molecular ion peaks (e.g., [M+H]+^+) and isotopic patterns for bromine (1:1 ratio for 79Br/81Br^{79}Br/^{81}Br) .

Advanced Research Questions

Q. How can molecular docking studies guide the design of this compound derivatives for enzyme inhibition?

  • Methodology :

  • Step 1 : Perform homology modeling of target enzymes (e.g., cyclooxygenase-2 or kinases) using tools like AutoDock Vina .
  • Step 2 : Dock the compound into active sites, focusing on interactions between the bromophenyl group and hydrophobic pockets, and the prop-2-ynylamino moiety with catalytic residues .
  • Validation : Cross-validate docking scores with in vitro enzyme assays (e.g., IC50_{50} measurements) and compare with structurally similar compounds (e.g., N-(4-Bromo-5-chloro-2-methylphenyl)acetamide) to establish structure-activity relationships (SAR) .

Q. What experimental approaches resolve contradictions in reported biological activities of brominated acetamide derivatives?

  • Methodology :

  • Hypothesis Testing : Replicate conflicting studies under standardized conditions (e.g., identical cell lines, assay protocols) to isolate variables like solvent effects (DMSO vs. ethanol) .
  • Meta-Analysis : Use statistical tools (e.g., ANOVA) to compare data from multiple sources, accounting for substituent effects (e.g., chloro vs. methyl groups) on bioactivity .
  • Mechanistic Studies : Employ knockout models or siRNA silencing to confirm target specificity, reducing false positives from off-target interactions .

Q. How can X-ray crystallography elucidate the solid-state conformation and intermolecular interactions of this compound?

  • Methodology :

  • Crystallization : Grow single crystals via slow evaporation in methylene chloride/hexane mixtures at 4°C .
  • Data Collection : Use synchrotron radiation for high-resolution data (≤1.0 Å) to resolve bromine atoms and hydrogen-bonding networks (e.g., N–H⋯O interactions between acetamide groups) .
  • Analysis : Compare torsion angles and dihedral planes with DFT-optimized structures to assess conformational stability .

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